molecular formula C10H11NO2 B14664257 3-(4-Methoxyanilino)prop-2-enal CAS No. 51218-01-0

3-(4-Methoxyanilino)prop-2-enal

Cat. No.: B14664257
CAS No.: 51218-01-0
M. Wt: 177.20 g/mol
InChI Key: BQOAYKKXCORCTB-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a 4-methoxyanilino substituent. This compound belongs to the cinnamaldehyde family, characterized by a propenal backbone conjugated with aromatic rings. Structurally, it is defined by the (E)-configuration of the enal group, where the aldehyde functionality is conjugated to the aromatic ring via a double bond. The 4-methoxy group on the aniline moiety enhances electron-donating properties, influencing reactivity and biological activity .

Reported applications include anticancer and anti-inflammatory activities, as demonstrated in studies where derivatives of 3-(4-methoxyphenyl)prop-2-enal inhibited tumor cell proliferation and suppressed inflammatory mediators like COX-2 .

Properties

CAS No.

51218-01-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(4-methoxyanilino)prop-2-enal

InChI

InChI=1S/C10H11NO2/c1-13-10-5-3-9(4-6-10)11-7-2-8-12/h2-8,11H,1H3

InChI Key

BQOAYKKXCORCTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)prop-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyaniline with acrolein under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyanilino)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyanilino)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)prop-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Position/Functional Group Key Activities/Applications References
3-(4-Methoxyanilino)prop-2-enal 4-methoxy (para), propenal Anticancer, anti-inflammatory
(E)-3-(2-Methoxyphenyl)prop-2-enal 2-methoxy (ortho), propenal Antimicrobial (isolated from Cinnamomum cassia)
(E)-3-(2-Hydroxyphenyl)prop-2-enal 2-hydroxy (ortho), propenal Antioxidant, antifungal
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol 4-methoxy (para), propenol Anti-inflammatory
Trans-anethole 4-methoxy (para), propenyl methyl ether Antioxidant, spasmolytic, antimicrobial
(2Z)-3-(4-Methoxyanilino)-but-2-en-1-one 4-methoxy (para), enone Structural studies (X-ray crystallography)
Ethyl 4-[3-(2-cyano-3-(4-methoxyanilino)... 4-methoxy (para), cyano/enone Synthetic intermediate (agrochemicals)

Key Structural and Functional Differences

Substituent Position: Ortho vs. Para Methoxy Groups: Ortho-substituted analogs (e.g., 2-methoxycinnamaldehyde) exhibit stronger antimicrobial activity due to steric and electronic effects, whereas para-substituted derivatives (e.g., this compound) show enhanced anticancer activity, likely due to improved conjugation and electron donation . Hydroxy vs. Methoxy Groups: The 2-hydroxy derivative ((E)-3-(2-hydroxyphenyl)prop-2-enal) demonstrates higher antioxidant capacity compared to methoxy analogs, attributed to the phenolic group’s radical-scavenging ability .

Functional Group Modifications: Aldehyde vs. Alcohol: The propenal group in this compound is critical for electrophilic reactivity, enabling covalent interactions with biological targets (e.g., thiol groups in enzymes). In contrast, the propenol derivative ((2E)-3-(4-methoxyphenyl)prop-2-en-1-ol) lacks this reactivity but retains anti-inflammatory effects via non-covalent mechanisms . Enal vs. Enone Systems: Compounds like (2Z)-3-(4-methoxyanilino)-but-2-en-1-one (an enone) exhibit distinct electronic properties, influencing their applications in materials science and as synthetic intermediates .

Biological Activity: Anticancer Activity: this compound outperforms trans-anethole in cytotoxicity assays, likely due to the aldehyde group’s ability to form Schiff bases with cellular nucleophiles . Anti-inflammatory Activity: Both this compound and its propenol analog inhibit COX-2, but the aldehyde derivative shows faster kinetics due to electrophilic reactivity .

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